3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine
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Overview
Description
3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine is an organic compound with a complex structure that includes both methoxyphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then reduced to the desired diamine compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines .
Scientific Research Applications
3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: This compound shares the methoxyphenyl group but differs in its overall structure and reactivity.
4-Methoxyamphetamine: Another compound with a methoxyphenyl group, known for its psychoactive properties.
Mebeverine: Contains a similar structural motif and is used as an antispasmodic agent.
Uniqueness
3-(4-Methoxyphenyl)-2-phenylpropane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
143504-83-0 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C16H20N2O/c1-19-15-9-7-13(8-10-15)11-16(18,12-17)14-5-3-2-4-6-14/h2-10H,11-12,17-18H2,1H3 |
InChI Key |
LUXGWNSOWBGAJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)(C2=CC=CC=C2)N |
Origin of Product |
United States |
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